molecular formula C10H10N4 B7887286 [3,3'-Bipyridine]-6,6'-diamine

[3,3'-Bipyridine]-6,6'-diamine

Cat. No.: B7887286
M. Wt: 186.21 g/mol
InChI Key: VPPPMFUBSHSHJN-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-6,6’-diamine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of amino groups at the 6,6’ positions on the bipyridine structure. Bipyridines and their derivatives are widely used in various fields, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-6,6’-diamine typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed homocoupling reaction, such as the Wurtz coupling or Ullmann coupling. These reactions often require the presence of a catalyst, such as nickel or copper, and are conducted under specific conditions to achieve high yields . Another approach involves the C-H activation of pyridine N-oxides, which allows for the modular and scalable synthesis of bipyridine derivatives .

Industrial Production Methods

Industrial production of [3,3’-Bipyridine]-6,6’-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative pathways involving sulfur and phosphorous compounds have been explored to overcome challenges associated with traditional catalysis methods .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-6,6’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds. These products have diverse applications in coordination chemistry and materials science .

Scientific Research Applications

[3,3’-Bipyridine]-6,6’-diamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-6,6’-diamine involves its ability to coordinate with metal centers. The nitrogen atoms in the bipyridine structure act as ligands, forming stable complexes with transition metals. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3,3’-Bipyridine]-6,6’-diamine include other bipyridine derivatives such as:

Uniqueness

What sets [3,3’-Bipyridine]-6,6’-diamine apart from other bipyridine derivatives is the specific positioning of the amino groups at the 6,6’ positions. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in coordination chemistry and materials science .

Properties

IUPAC Name

5-(6-aminopyridin-3-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-3-1-7(5-13-9)8-2-4-10(12)14-6-8/h1-6H,(H2,11,13)(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPPMFUBSHSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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